

Structural Elucidation of N-Hydroxy-3-methyl-1-piperidineethanimidamide: A Comprehensive Spectroscopic Guide

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Compound of Interest

Compound Name:	<i>N-Hydroxy-3-methyl-1-piperidineethanimidamide</i>
CAS No.:	952182-81-9
Cat. No.:	B1324972

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Executive Summary

N-Hydroxy-3-methyl-1-piperidineethanimidamide (Molecular Formula: C₈H₁₇N₃O, Monoisotopic Mass: 171.137 Da) is a functionalized heterocyclic compound featuring a 3-methylpiperidine core covalently linked to an amidoxime moiety. Amidoxime derivatives are of immense interest in modern drug development and materials science due to their utility as nitric oxide (NO) donors, prodrugs for amidines, and highly selective chelating agents[1].

This technical whitepaper provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded framework for the structural elucidation of this compound. By detailing the causality behind specific methodological choices—such as solvent selection in Nuclear Magnetic Resonance (NMR) and ionization parameters in Mass Spectrometry (MS)—this guide serves as a self-validating protocol for analytical scientists.

Scientific Rationale & Experimental Design

The structural verification of **N-Hydroxy-3-methyl-1-piperidineethanimidamide** requires overcoming two primary analytical challenges:

- **Lability of Exchangeable Protons:** The amidoxime group (-C(=NOH)NH₂) contains highly exchangeable hydroxyl and amine protons. Standard non-polar solvents (e.g., CDCl₃) often fail to resolve these signals due to rapid proton exchange and lack of stabilization.
- **Complex Fragmentation Dynamics:** The piperidine ring undergoes specific alpha-cleavage and ring-opening reactions under collision-induced dissociation (CID), which must be carefully distinguished from the neutral losses characteristic of the amidoxime appendage[2].

To address these challenges, our protocols utilize DMSO-d₆ for NMR acquisition to lock exchangeable protons via hydrogen bonding, and Positive Electrospray Ionization (ESI+) for MS to exploit the high basicity of the tertiary piperidine nitrogen.

High-Resolution Mass Spectrometry (HRMS)

Profiling

LC-MS/MS Analytical Protocol

To ensure reproducible ionization and fragmentation, the following step-by-step methodology must be strictly adhered to:

- **Sample Preparation:** Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote pre-column protonation.
- **Chromatographic Separation:** Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: 5% B to 95% B over 5 minutes.
- **Source Tuning (ESI+):** Set the capillary voltage to 3.5 kV. Maintain the desolvation temperature at 350 °C to ensure complete droplet evaporation without thermally degrading

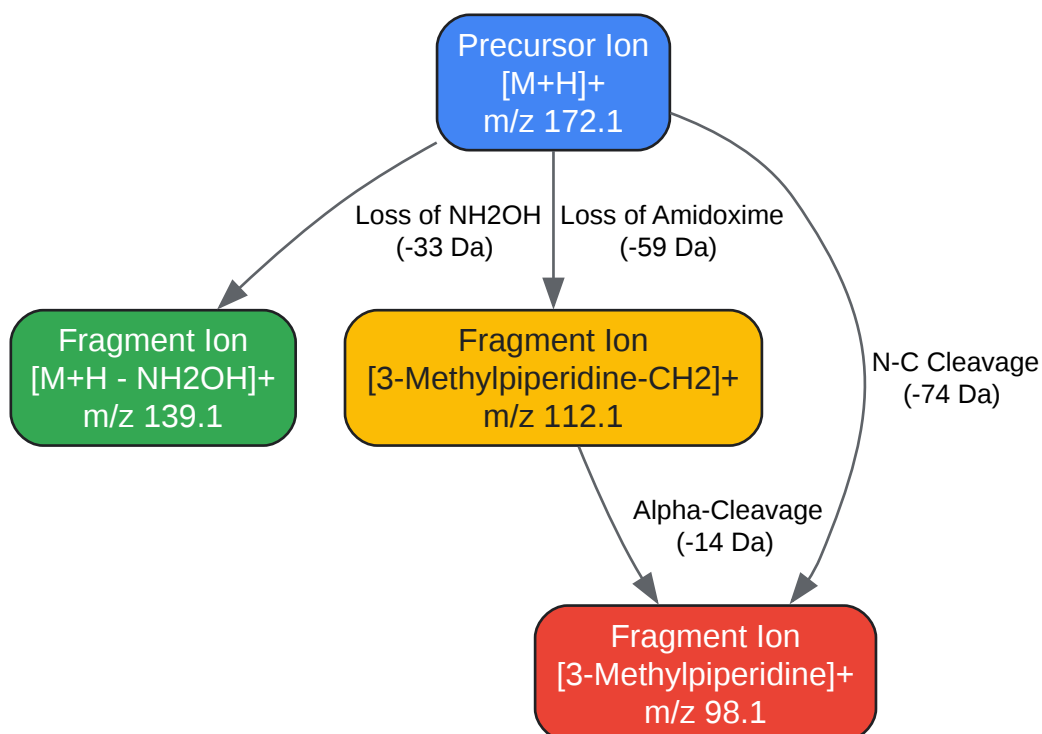
the labile N-O bond.

- Tandem MS (MS/MS) Acquisition: Isolate the precursor ion $[M+H]^+$ at m/z 172.14. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas to capture both low-energy neutral losses and high-energy core cleavages.

Fragmentation Causality and Pathways

Under ESI+ conditions, protonation occurs preferentially at the tertiary piperidine nitrogen due to its high proton affinity[2]. The fragmentation of the resulting $[M+H]^+$ ion (m/z 172.1) is driven by the thermodynamic stability of the resulting product ions.

The most diagnostic fragmentation event is the neutral loss of hydroxylamine (NH_2OH , 33 Da), yielding an intense product ion at m/z 139.1. This is a universally recognized hallmark of amidoxime derivatives[3]. Higher collision energies trigger the complete loss of the ethanimidamide side chain (-59 Da), leaving a resonance-stabilized 3-methylpiperidine iminium ion at m/z 112.1[4].



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ESI-MS/MS Fragmentation Pathway for **N-Hydroxy-3-methyl-1-piperidineethanimidamide**.

MS/MS Data Summary

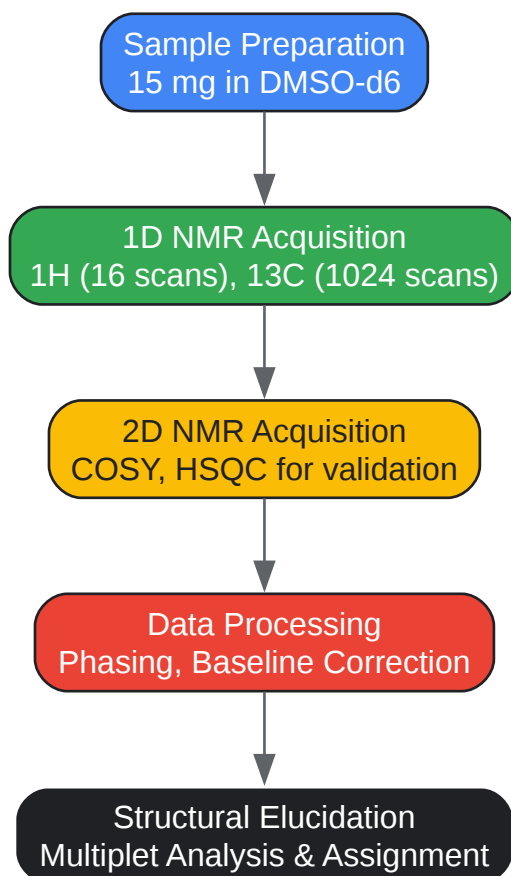
Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss (Da)	Structural Assignment / Causality
172.14	155.1	17	Loss of NH ₃ or OH radical; typical of terminal amines/oximes.
172.14	139.1	33	Loss of NH ₂ OH; diagnostic cleavage of the amidoxime group.
172.14	112.1	59	Loss of entire - C(=NOH)NH ₂ group; forms stable iminium ion.
172.14	98.1	74	Cleavage of the N-CH ₂ bond; yields intact 3-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Analytical Protocol

- Solvent Selection & Preparation: Weigh exactly 15 mg of the highly purified compound. Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO-d₆ acts as a strong hydrogen-bond acceptor, severely restricting the chemical exchange rate of the amidoxime -OH and -NH₂ protons, thereby allowing them to be observed as sharp, quantifiable singlets[1].
- Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Perform rigorous 3D shimming to achieve a TMS line width of < 0.5 Hz.

- **¹H Acquisition:** Acquire 16 scans with a relaxation delay (D1) of 2 seconds. A 30-degree pulse angle is recommended to ensure accurate integration of the piperidine multiplet regions.
- **¹³C Acquisition:** Acquire 1024 scans using a standard proton-decoupled sequence (e.g., zgpg30). Set D1 to 2 seconds.



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Self-Validating NMR Workflow for Complex Heterocycles.

1H NMR Elucidation

The ¹H NMR spectrum is characterized by the distinct downfield signals of the amidoxime group. The hydroxyl proton appears as a broad singlet near 9.20 ppm, while the primary amine protons resonate around 5.50 ppm^[1]. The methylene bridge (-CH₂-) connecting the piperidine nitrogen to the amidoxime carbon appears as a singlet near 2.90 ppm, assuming rapid inversion of the piperidine nitrogen averages out diastereotopic effects.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality / Environment
~9.20	s (broad)	1H	=N-OH	Highly deshielded by electronegative oxygen and sp ² nitrogen.
~5.50	s (broad)	2H	-NH ₂	Deshielded by adjacent sp ² carbon; stabilized by DMSO-d ₆ .
~2.90	s	2H	N-CH ₂ -C	Alpha to two electron-withdrawing groups (amine and imine).
~2.65 - 2.80	m	2H	Piperidine C ₂ -H, C ₆ -H (eq)	Equatorial protons adjacent to the basic nitrogen.
~1.85 - 2.10	m	2H	Piperidine C ₂ -H, C ₆ -H (ax)	Axial protons adjacent to the nitrogen (upfield from eq).
~1.40 - 1.70	m	4H	Piperidine C ₃ -H, C ₄ -H, C ₅ -H	Aliphatic ring protons; complex splitting due to C ₃ chirality.
~0.85	d (J = 6.5 Hz)	3H	C ₃ -CH ₃	Shielded methyl group; split by the single C ₃ methine proton.

13C NMR Elucidation

The ¹³C NMR spectrum provides definitive proof of the molecular skeleton. The amidoxime carbon (C=N) is the most deshielded, typically appearing between 150.0 and 155.0 ppm^[1]. The asymmetry introduced by the C3-methyl group renders all piperidine carbons magnetically inequivalent, resulting in six distinct aliphatic carbon signals.

Chemical Shift (δ, ppm)	Assignment	Causality / Environment
~151.5	C=N (Amidoxime)	sp ² hybridized carbon bonded to two heteroatoms (N, N).
~59.5	N-CH ₂ -C	sp ³ carbon deshielded by the adjacent basic nitrogen.
~61.0	Piperidine C2	Alpha to nitrogen; highly sensitive to C3-methyl steric effects.
~53.5	Piperidine C6	Alpha to nitrogen; less sterically hindered than C2.
~32.5	Piperidine C4	Beta carbon; standard aliphatic environment.
~31.0	Piperidine C3	Methine carbon bearing the methyl substituent.
~24.5	Piperidine C5	Gamma carbon; most shielded ring carbon.
~19.5	C3-CH ₃	Primary methyl carbon.

Conclusion

The structural elucidation of **N-Hydroxy-3-methyl-1-piperidineethanimidamide** relies on a synergistic interpretation of HRMS and NMR data. The diagnostic neutral loss of 33 Da (NH₂OH) in ESI-MS/MS confirms the presence of the amidoxime functionality, while the distinct downfield singlets in DMSO-d₆ ¹H NMR provide orthogonal validation. The asymmetry of the

3-methylpiperidine ring, confirmed by the presence of six distinct ring carbons in the ^{13}C NMR spectrum, solidifies the complete structural assignment.

References

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